2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-(4-chloro-5-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-10-7(12)1-2-8-9(10)6(3-4-13)5-14-8/h1-2,5,14H,3-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQGXDZYOUSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCN)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128202-75-5 | |
| Record name | 2-(4-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine typically involves the construction of the indole ring followed by the introduction of the chloro and fluoro substituents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro and fluoro groups can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process may include:
Formation of the indole ring: Using Fischer indole synthesis or other methods.
Halogenation: Introduction of chloro and fluoro groups using appropriate halogenating agents.
Amination: Introduction of the ethanamine side chain through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Neurodegenerative Disorders
Research indicates that derivatives of this compound may serve as potential therapeutic agents for neurodegenerative diseases. A related compound, N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide, has been identified as a Tau-aggregation toxicity inhibitor, which is crucial for treating conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications in the indole ring can enhance neuroprotective properties .
Antimicrobial Activity
In a study investigating the antimicrobial properties of indole derivatives, 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably low for certain analogues, indicating their potential as effective anti-MRSA agents. The presence of halogen substitutions on the indole ring was found to improve antimicrobial efficacy .
Anti-inflammatory and Analgesic Properties
The compound is also noted for its anti-inflammatory and analgesic effects. Research has shown that structurally similar compounds can act as potent anti-inflammatory agents without causing central nervous system side effects. This property makes them suitable candidates for developing non-sedating pain relief medications .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various studies have demonstrated that modifications to the indole structure can significantly influence biological activity, leading to the development of more effective therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. The chloro and fluoro substituents can enhance its binding affinity and selectivity. The compound may act by:
Inhibiting enzymes: Such as kinases or proteases.
Modulating receptors: Such as serotonin or dopamine receptors.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
The following table summarizes key structural and functional differences between 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine and related compounds:
Structural and Functional Analysis
- Positional Isomerism : Moving the chloro group from position 5 (target compound) to position 2 (as in 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine) introduces steric clashes, reducing receptor accessibility .
- Bulkier Substituents : The trifluoromethoxy group in 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine enhances metabolic stability compared to the target compound’s smaller halogens .
Pharmacological Implications
- HSP90 Inhibition : Compounds 1–3 () interact with HSP90 via hydrogen bonds to GLU527 and TYR604. The target compound’s halogenation may mimic these interactions, but its lack of a nitro group (present in Compounds 1–3) could reduce binding efficiency .
- Toxicity Profile : Unlike NBOMe derivatives (), the target compound lacks a methoxybenzyl group, likely reducing neurotoxicity risks. However, halogenated indoles may still pose hepatotoxicity concerns .
- Anti-Inflammatory Potential: Structural similarities to indomethacin derivatives () suggest possible cyclooxygenase (COX) inhibition, though this requires experimental validation.
Biological Activity
2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine, a member of the indole family, is notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, and relevant case studies.
- Chemical Formula : CHClFN
- CAS Number : 128202-75-5
- Molecular Weight : 201.64 g/mol
Indole derivatives, including this compound, are known to interact with various biological targets:
- Receptor Binding : The compound exhibits high affinity for serotonin receptors, particularly the 5-HT receptor family. This interaction can modulate neurotransmitter levels, influencing mood and behavior .
- Enzyme Interaction : It has been shown to interact with monoamine oxidase (MAO), affecting the metabolism of neurotransmitters like serotonin and dopamine .
- Cell Signaling Pathways : The compound influences pathways such as cAMP signaling, which is crucial for cellular responses to hormones .
Biological Activities
The biological activities of this compound span various domains:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been studied for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth .
Anticancer Potential
Preliminary studies suggest that this indole derivative may possess anticancer properties:
- Cytotoxicity : In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
- IC Values : The compound showed IC values in the micromolar range against these cell lines, indicating significant potency compared to standard chemotherapeutics .
Study on Antimicrobial Activity
In a screening study, this compound was tested against a panel of bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Methicillin-resistant S. aureus | 16 |
| Escherichia coli | 32 |
The compound exhibited moderate activity against MRSA, suggesting potential as a lead compound for further development in antimicrobial therapies .
Study on Anticancer Activity
A separate study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 0.65 |
| U-937 | 2.41 |
| HeLa | 1.50 |
These results indicate that the compound has significant anticancer activity, warranting further investigation into its mechanism and therapeutic potential .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage:
- Low Doses : Enhance neurotransmitter activity and improve cognitive function.
- High Doses : Associated with neurotoxicity and adverse behavioral changes.
Metabolic Pathways
The compound undergoes metabolism primarily via cytochrome P450 enzymes, influencing its pharmacokinetics and efficacy in vivo .
Q & A
Q. What synthetic routes are commonly used to prepare 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine, and what intermediates are critical?
Methodological Answer: The synthesis typically involves Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the indole core. Key intermediates include halogenated precursors (e.g., 4-chloro-5-fluoroaniline derivatives) and protected ethanamine moieties. For example, highlights formylation strategies for indole derivatives, which can be adapted for introducing substituents at the 3-position . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the target compound.
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The indole NH proton appears as a broad singlet (δ 10–12 ppm), while the ethanamine protons resonate at δ 2.5–3.5 ppm .
- FT-IR : Confirm amine (-NH₂) stretches at ~3300 cm⁻¹ and indole C=C/C=N vibrations at 1600–1450 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks, with fragmentation patterns confirming the indole backbone .
Table 1: Representative NMR Data for Analogous Compounds
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Indole NH | 11.2 | Singlet | 1H-indole |
| CH₂NH₂ | 2.8–3.1 | Multiplet | Ethylamine |
| Aromatic H | 6.5–7.8 | Multiplet | Indole C-H |
Q. What chromatographic methods optimize purity for this compound?
Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) achieves >95% purity. Solvent polarity adjustments minimize tailing (e.g., adding 1% NH₄OH for basic amines). emphasizes storage at -20°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during synthesis be resolved?
Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Strategies include:
Q. What computational methods predict the compound’s reactivity in solvent systems?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model solvation effects. For example:
Q. How can synthetic yields be improved while minimizing halogen displacement side reactions?
Methodological Answer:
- Optimized Reaction Conditions : Use Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura couplings to preserve chloro/fluoro substituents (’s aryl-indole synthesis) .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce elimination byproducts.
- Protection/Deprotection : Boc-protect the ethanamine group to prevent undesired alkylation .
Data Interpretation and Challenges
Q. Why might biological assay results vary for this compound across studies?
Methodological Answer: Variations arise from:
- Solubility Differences : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous media.
- Receptor Polymorphism : Screen against multiple cell lines (e.g., HEK293 vs. CHO) to account for target heterogeneity.
- Metabolite Interference : LC-MS quantifies parent compound stability in assay buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
